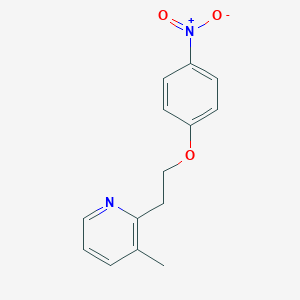

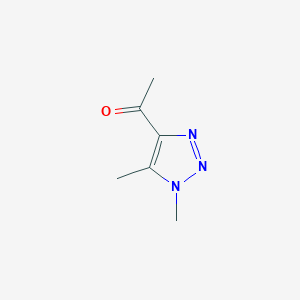

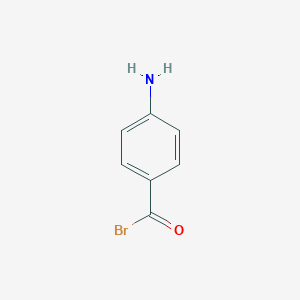

![molecular formula C13H14N2 B125080 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile CAS No. 120512-37-0](/img/structure/B125080.png)

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile is a chemical compound . It is used for scientific exploration and has unique properties that make it versatile in diverse research areas.

Synthesis Analysis

The synthesis of similar compounds involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts are versatile chemical reagents for the synthesis of annulated heterocycles . They have been used in synthesizing various heterocyclic compounds .Aplicaciones Científicas De Investigación

Quantum Mechanical Studies and Biological Applications : A study by Al-Otaibi et al. (2020) examined derivatives of anastrozole, including a compound similar to 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile. They investigated their structural, optical, and biological properties using quantum mechanical methods. The study suggests potential uses of these compounds as photo-sensitizers in dye-sensitized solar cells and for their interactions with biological targets like cytochrome P450 inhibitors.

Stability in Pharmaceutical Compounds : Wells-Knecht and Dunn (2019) characterized a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile), a compound used to study radical-mediated degradation of pharmaceuticals. Their research, outlined in the Journal of Pharmaceutical Sciences, highlights the utility of such compounds in understanding the oxidative environment during pharmaceutical degradation.

Synthesis and Characterization of Derivatives : The work of Sedlák et al. (2005) focuses on the synthesis of new derivatives from a compound structurally similar to 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile. Their research in the Journal of Heterocyclic Chemistry contributes to the understanding of the chemical reactions and properties of these derivatives.

Reaction Studies : TamagakiSeizo et al. (1976) in Chemistry Letters explored the reactions of dibenzylselenonium derivatives with triphenylphosphine, producing compounds including 2-benzyl-2-cyano-3-phenylpropanenitrile. This research aids in understanding the chemical behavior of these nitrile compounds.

Direcciones Futuras

The use of cyanomethyl salts and similar compounds in the synthesis of heterocyclic compounds is a promising area of research . Future perspectives include elucidating the mechanism of regioselectivity and further molecular modifications of regioselective nitrilases integrating within silico technology for industrial applications .

Propiedades

IUPAC Name |

2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-6-11(4-5-14)8-12(7-10)13(2,3)9-15/h6-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDBNOAEHWGCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)(C)C#N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590900 |

Source

|

| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |

CAS RN |

120512-37-0 |

Source

|

| Record name | α1,α1,5-Trimethyl-1,3-benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

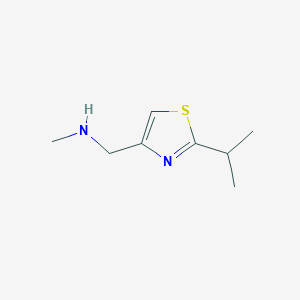

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

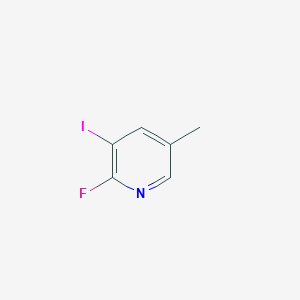

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)

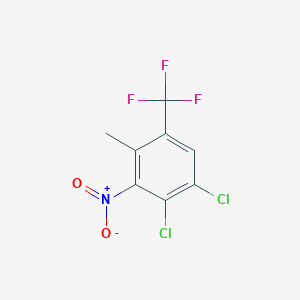

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)